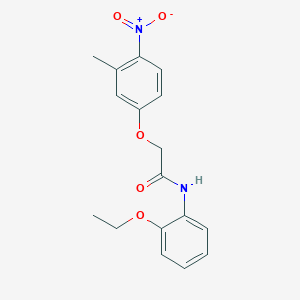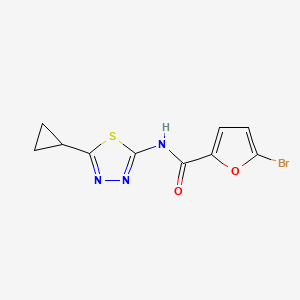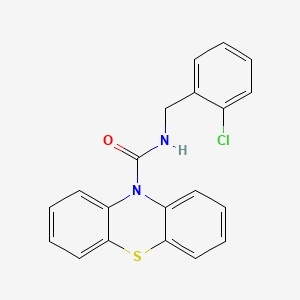
3-hydroxy-2,2,3-trimethyl-1-phenylbutyl benzoate
Übersicht
Beschreibung
3-hydroxy-2,2,3-trimethyl-1-phenylbutyl benzoate, also known as Triphenylbutyl hydroxybenzoate (TPBH), is a synthetic compound that is widely used in scientific research. TPBH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 338.44 g/mol. This compound is used in various fields of research, including pharmaceuticals, cosmetics, and food industries.
Wirkmechanismus
TPBH acts as an antioxidant by scavenging free radicals that are formed during oxidative stress. It also prevents the oxidation of lipids by inhibiting the formation of lipid peroxides. TPBH stabilizes the active ingredients in cosmetic products by preventing their degradation due to exposure to light and air.
Biochemical and Physiological Effects:
TPBH has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and tissues, which can lead to a reduction in inflammation. Additionally, TPBH has been shown to have a protective effect on the liver, reducing the damage caused by toxins.
Vorteile Und Einschränkungen Für Laborexperimente
TPBH is a useful compound for laboratory experiments due to its stability and antioxidant properties. It can be used to prevent the oxidation of sensitive compounds and to stabilize active ingredients in cosmetic and pharmaceutical formulations. However, TPBH has limitations in terms of its solubility and compatibility with certain compounds.
Zukünftige Richtungen
There are several future directions for research on TPBH. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, the potential health benefits of TPBH are still being explored, and further research is needed to fully understand its effects on the body. Finally, the potential applications of TPBH in other areas, such as agriculture and energy, are also worth exploring.
Wissenschaftliche Forschungsanwendungen
TPBH is used extensively in scientific research due to its unique chemical properties. It is used as an antioxidant in the food industry to prevent the oxidation of fats and oils. In the pharmaceutical industry, TPBH is used as a preservative in topical creams and ointments. Additionally, TPBH is used as a stabilizer in cosmetic products to prevent the degradation of active ingredients.
Eigenschaften
IUPAC Name |
(3-hydroxy-2,2,3-trimethyl-1-phenylbutyl) benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19(2,20(3,4)22)17(15-11-7-5-8-12-15)23-18(21)16-13-9-6-10-14-16/h5-14,17,22H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXDCGWWKQMNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B3744931.png)
![(4-chlorophenyl)[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl]methanone](/img/structure/B3744943.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3744945.png)
![[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid](/img/structure/B3744946.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B3744950.png)


![4-[(4-chlorobenzyl)thio]-6-methylpyrimidine](/img/structure/B3744968.png)
![N-cyclohexyl-2-[(6-methylpyrimidin-4-yl)thio]acetamide](/img/structure/B3744977.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3744990.png)

![N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide](/img/structure/B3745001.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3745017.png)
